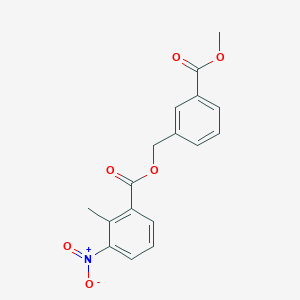![molecular formula C19H21ClN2O B4111619 N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4111619.png)
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide
Vue d'ensemble
Description
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide (also known as BCTC) is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. TRPV1 is involved in various physiological and pathological processes, including pain sensation, inflammation, and cancer. Therefore, BCTC has been extensively studied for its potential therapeutic and research applications.
Mécanisme D'action
BCTC acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of cations. BCTC has been shown to inhibit TRPV1-mediated responses in various cell types, including sensory neurons, dorsal root ganglion neurons, and HEK293 cells expressing TRPV1. BCTC has also been shown to inhibit capsaicin-induced pain behavior in animal models.
Biochemical and Physiological Effects
BCTC has been shown to have various biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the inhibition of TRPV1-mediated membrane depolarization, the inhibition of TRPV1-mediated neurotransmitter release, and the inhibition of capsaicin-induced pain behavior in animal models. BCTC has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
BCTC has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its availability as a commercial reagent, and its ability to inhibit TRPV1-mediated responses in various cell types and animal models. However, BCTC also has some limitations, including its potential off-target effects, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of BCTC and TRPV1. One direction is to investigate the role of TRPV1 in other physiological and pathological processes, such as metabolism, cardiovascular function, and neurodegeneration. Another direction is to develop more potent and selective TRPV1 antagonists for therapeutic and research applications. Furthermore, the structural and biophysical studies of TRPV1 and its ligands may provide insights into the mechanism of TRPV1 activation and inhibition, which may lead to the development of novel TRPV1 modulators.
Applications De Recherche Scientifique
BCTC has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. BCTC has been shown to inhibit TRPV1-mediated responses, including calcium influx, membrane depolarization, and neurotransmitter release. BCTC has also been used to study the pharmacology and biophysics of TRPV1, including the structure-activity relationship of TRPV1 ligands and the gating mechanism of TRPV1.
Propriétés
IUPAC Name |
N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-9-11-22(12-10-14)18-8-7-16(13-17(18)20)21-19(23)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTRDJGOLQFVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111556.png)


![3-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4111569.png)



![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4111602.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4111622.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4111629.png)